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Omeprazole Sulfide-13C,D3

Cat. No.: B1165146
M. Wt: 333.43
Attention: For research use only. Not for human or veterinary use.
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Description

Omeprazole Sulfide-13C,D3 is a stable isotope-labeled analog of a key metabolite of Omeprazole, a well-known proton pump inhibitor (PPI) . This compound, with molecular formula C16¹³CH16D3N3O2S and a molecular weight of 333.43 g/mol, is synthesized with carbon-13 and deuterium labels to serve as an internal standard in mass spectrometry-based quantitative analyses . Its primary research application is in pharmacokinetic and metabolism studies, enabling precise tracking, identification, and quantification of Omeprazole and its metabolites in complex biological matrices such as plasma and brain tissue . Utilizing stable isotopes like this allows researchers to employ advanced techniques such as stable isotope ratio-patterning, which significantly improves the accuracy and reliability of metabolite profiling by correcting for matrix effects and ionization efficiency variations during liquid chromatography-mass spectrometric (LC-MS) analysis . As the sulfide metabolite, this compound is part of the metabolic pathway of Omeprazole, formed via reductive metabolism . It is particularly valuable in sophisticated research exploring the distribution and potential pharmacological effects of Omeprazole metabolites, including recent investigations into their passage into the central nervous system and potential anti-inflammatory properties . This compound is presented as a beige solid with high chemical purity (99% by HPLC) and high isotopic enrichment (99% atom ¹³C, 99% atom D) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C1613CH16D3N3O2S

Molecular Weight

333.43

Appearance

Purity:99% HPLC; 99% atom 13C, 99% atom DBeige solid

Synonyms

6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-13c,d3;  2-[[(3,5-Dimethyl-4-methoxy-2-pyridyl)methyl]thio]-5-methoxybenzimidazole-13c,d3;  Pyrmetazole-13c,d3;  Ufiprazole-13c,d3; 

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Incorporation Strategies

Chemical Synthesis Routes for Unlabeled Omeprazole (B731) Sulfide (B99878)

The synthesis of unlabeled omeprazole sulfide, chemically known as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a well-established process that involves the coupling of two key heterocyclic precursors.

Development of Precursor Compounds

The primary precursors for the synthesis of omeprazole sulfide are a substituted 2-mercaptobenzimidazole (B194830) and a substituted 2-chloromethylpyridine.

The synthesis of the benzimidazole (B57391) moiety, 5-methoxy-2-mercaptobenzimidazole (B30804), typically starts from the condensation of o-phenylenediamine (B120857) derivatives with carbon disulfide. researchgate.netnih.gov For instance, the reaction of 4-methoxy-1,2-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) provides the desired 2-mercaptobenzimidazole derivative. nih.gov

The pyridine (B92270) precursor, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is synthesized through a multi-step process. This often involves the construction of the substituted pyridine ring followed by chlorination of a hydroxymethyl group. scispace.com The assembly of polysubstituted pyridines can be achieved through various methods, including Hantzsch-type syntheses or other multicomponent reactions. baranlab.orgacsgcipr.orgrsc.org

Optimized Reaction Conditions for Sulfide Formation

The formation of the sulfide linkage in omeprazole sulfide is achieved through a nucleophilic substitution reaction. The thiol group of the 2-mercaptobenzimidazole derivative acts as a nucleophile, displacing the chloride from the 2-chloromethylpyridine precursor.

This condensation reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like acetone (B3395972) or an alcohol. scispace.comorientjchem.org The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of the chloromethyl group. The reaction conditions are generally optimized to ensure high yields and minimize the formation of byproducts.

Reactants Base Solvent Outcome
5-methoxy-2-mercaptobenzimidazoleSodium HydroxideEthanol (B145695)/WaterHigh yield of Omeprazole Sulfide
2-chloro-3,5-dimethyl-4-methoxypyridinePotassium CarbonateAcetoneEfficient formation of the sulfide linkage

Control of Stereochemistry in Chiral Intermediates

It is a crucial point to note that omeprazole sulfide itself is an achiral molecule. The stereogenic center in the final drug, omeprazole, is the sulfur atom of the sulfoxide (B87167) group, which is formed by the oxidation of the sulfide. e3s-conferences.orgresearchgate.net Therefore, the synthesis of omeprazole sulfide does not involve the control of stereochemistry in chiral intermediates, as there are no chiral centers in the molecule or its immediate precursors. The challenge of stereocontrol arises in the subsequent oxidation step to produce the single enantiomer drug, esomeprazole (B1671258) (S-omeprazole). e3s-conferences.orgwhiterose.ac.uk

Directed Isotopic Labeling for Omeprazole Sulfide-13C,D3 Synthesis

The synthesis of this compound requires the specific incorporation of deuterium (B1214612) (D) and carbon-13 (13C) isotopes into the molecular framework. This is achieved by using isotopically labeled starting materials and reagents in the synthetic pathways described above.

Incorporation of Deuterium at Specific Methoxy (B1213986) Positions

The "D3" designation in this compound implies the presence of three deuterium atoms, most logically incorporated into one of the methoxy groups as a -OCD3 group. This can be achieved by using a deuterated methylating agent during the synthesis of the precursors.

For instance, to introduce a trideuteromethoxy group onto the benzimidazole ring, the synthesis would start with a dihydroxybenzene precursor. One of the hydroxyl groups would be protected, while the other is methylated using a trideuteromethylating agent such as trideuteromethyl iodide (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4). Similarly, for the pyridine moiety, a precursor with a hydroxyl group at the 4-position can be methylated with a trideuteromethyl source. The use of deuterated reagents like D2O in combination with a palladium catalyst can also be employed for H-D exchange on aromatic rings, though direct methylation with a deuterated source is more specific for the methoxy group. nih.govyoutube.commdpi.com

A common strategy involves the Williamson ether synthesis, where a phenoxide or alkoxide is reacted with a deuterated methyl halide. youtube.com

Precursor Deuterated Reagent Reaction Type Labeled Product
4-hydroxy-substituted benzimidazole precursorTrideuteromethyl iodide (CD3I)Williamson Ether Synthesis5-(methoxy-d3)-benzimidazole precursor
4-hydroxy-3,5-dimethylpyridine precursorDimethyl sulfate-d6 ((CD3)2SO4)Methylation4-(methoxy-d3)-3,5-dimethylpyridine precursor

Strategies for Carbon-13 Enrichment in the Benzimidazole or Pyridine Moieties

The incorporation of a carbon-13 atom ("13C") can be directed to either the benzimidazole or the pyridine ring. The choice of which ring to label depends on the specific goals of the metabolic or mechanistic study.

Carbon-13 Enrichment in the Benzimidazole Moiety:

To label the benzimidazole ring, one can start with a 13C-labeled precursor. For example, the synthesis of 5-methoxy-2-mercaptobenzimidazole can be adapted to use [13C]-carbon disulfide. This would introduce the 13C label at the C2 position of the benzimidazole ring. researchgate.net Alternatively, starting with a 13C-labeled o-phenylenediamine would result in a labeled benzene-fused portion of the benzimidazole. researchgate.netnih.gov

Carbon-13 Enrichment in the Pyridine Moiety:

Labeling the pyridine ring with 13C can be achieved by constructing the ring using 13C-enriched building blocks. Various synthetic strategies for pyridine ring formation, such as those based on condensation or cycloaddition reactions, can be adapted to incorporate 13C atoms from commercially available labeled precursors like [13C]-sodium acetate (B1210297) or other small, labeled molecules. rawdatalibrary.netresearchgate.netrsc.org For example, a Hantzsch-type pyridine synthesis could utilize a 13C-labeled acetoacetate (B1235776) derivative.

The strategic selection of labeled precursors and synthetic routes allows for the precise and efficient synthesis of this compound, a valuable tool for advanced pharmaceutical research.

Chemoenzymatic Approaches for Isotopic Resolution

Chemoenzymatic synthesis represents a powerful strategy for achieving high stereoselectivity in the formation of chiral centers, a critical step in the synthesis of enantiomerically pure isotopically labeled compounds such as Omeprazole Sulfide-¹³C,D₃. This approach leverages the high specificity of enzymes to catalyze reactions that are often challenging to control using conventional chemical methods. nih.gov For chiral sulfoxides, the key transformation is the enantioselective oxidation of a prochiral sulfide precursor.

The synthesis of a specific enantiomer of the target compound involves the use of oxidoreductase enzymes, particularly cytochrome P450 monooxygenases (CYPs), which can catalyze the oxidation of a sulfide to a sulfoxide with a high degree of enantiomeric excess (ee). researchgate.netucsf.edu In this process, the isotopically labeled sulfide precursor, containing the ¹³C and D₃ labels, is exposed to a biocatalyst, which can be either an isolated enzyme or a whole-cell system. researchgate.net For instance, microbial systems like Cunninghamella echinulata have been shown to perform enantioselective oxidation of sulfide compounds to produce proton pump inhibitors. Research has demonstrated that engineered variants of enzymes such as CYP102A1 can be employed as effective biocatalysts to produce hydroxylated metabolites of omeprazole and omeprazole sulfide, highlighting the potential for enzymatic systems to perform highly specific modifications on this molecular scaffold. researchgate.net

The primary advantage of this method is the ability to produce the desired enantiomer directly, often with ee values exceeding 99%, under mild reaction conditions which helps preserve the integrity of the isotopic labels. nih.gov The enzyme's active site provides a chiral environment that directs the oxidation to one specific face of the sulfur atom, leading to the preferential formation of either the (R)- or (S)-enantiomer.

Table 1: Representative Data for Chemoenzymatic Sulfoxidation
Biocatalyst TypeSubstrateProductTypical Enantiomeric Excess (ee)Conversion Rate
Engineered Cytochrome P450Prochiral Sulfide(S)-Sulfoxide>99%High
Whole-Cell (e.g., Fungi)Prochiral Sulfide(R)-Sulfoxide95-98%Moderate to High
Isolated OxidaseProchiral Sulfide(S)-Sulfoxide>97%High

Purification and Isolation Techniques for High-Purity Isotope-Labeled Compounds

The purification of isotopically labeled compounds like Omeprazole Sulfide-¹³C,D₃ is paramount to ensure their suitability as internal standards or tracers in metabolic studies. The goal is to achieve exceptional chemical, enantiomeric, and isotopic purity, removing any unreacted starting materials, byproducts, or undesired enantiomers.

Chromatographic Separation Methods for Enantiomeric Purity

Chromatographic techniques are indispensable for the separation of sulfoxide enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prominent methods for achieving high enantiomeric purity. nih.gov These techniques rely on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and enabling their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are particularly effective for resolving omeprazole and its analogs. nih.govbanglajol.infonih.gov For example, columns like Chiralcel OD-H (cellulose tris-3,5-dimethylphenyl carbamate) and Chiralpak AD are frequently cited for this purpose. nih.govbanglajol.info The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a non-polar solvent like n-hexane mixed with an alcohol modifier such as 2-propanol or ethanol, and often small amounts of additives like triethylamine (B128534) or acetic acid to improve peak shape and resolution. banglajol.info SFC offers advantages in terms of speed and reduced solvent consumption, and has been successfully applied to the semipreparative separation of omeprazole enantiomers, achieving enantiomeric purity higher than 99.9%. nih.gov

Table 2: Chromatographic Conditions for Enantiomeric Separation of Omeprazole Analogs
TechniqueChiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Observed Retention Times (min)Resolution (Rs)
HPLC banglajol.infoChiralcel OD-H (250 x 4.6 mm, 5 µm)n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1)1.2(S)-enantiomer: ~9.65; (R)-enantiomer: ~11.812.36
HPLC nih.govCellulose-SB (Chiral Column)hexane/ethanol with 0.2% ammonium (B1175870) hydroxide (70:30)Not SpecifiedBaseline separation achievedNot Specified
SFC nih.govChiralpak AD (250 x 10 mm)CO₂ with ethanol or 2-propanol as modifierNot SpecifiedSeparation achieved for semipreparative scale>99.9% purity

Crystallization and Solid-Phase Purification

In addition to chromatography, crystallization and solid-phase extraction (SPE) are crucial techniques for the purification of the final labeled compound.

Crystallization can be a highly effective method for achieving high purity. For chiral compounds, diastereomeric salt formation is a classic resolution technique. This involves reacting the racemic sulfoxide with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent.

Solid-Phase Extraction (SPE) is a versatile technique used for sample cleanup and purification, particularly for removing impurities that are chemically distinct from the target analyte. thermofisher.comresearchgate.net In the context of synthesizing Omeprazole Sulfide-¹³C,D₃, SPE can be used to remove excess reagents or non-polar byproducts from the reaction mixture before final purification steps. thermofisher.com Modern SPE sorbents, such as water-wettable polymeric materials, can simplify extraction procedures by eliminating the need for conditioning and equilibration steps. nih.gov The process involves loading the crude sample onto an SPE cartridge, washing away impurities with a weak solvent, and finally eluting the purified, isotopically labeled compound with a stronger solvent. This method is efficient, reduces solvent consumption compared to traditional liquid-liquid extraction, and can be automated for high-throughput applications. thermofisher.comnih.gov

Sophisticated Analytical Characterization and Methodological Development

State-of-the-Art Spectroscopic Characterization of Omeprazole (B731) Sulfide-¹³C,D₃

Spectroscopic methods provide detailed information about the molecular structure, isotopic placement, and purity of Omeprazole Sulfide-¹³C,D₃. High-resolution techniques are essential for unambiguous characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localization

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For isotopically labeled compounds like Omeprazole Sulfide-¹³C,D₃, NMR is indispensable for confirming the precise location of the isotopic labels.

The ¹H NMR spectrum of Omeprazole Sulfide-¹³C,D₃ is expected to be similar to that of its unlabeled counterpart, with the key difference being the absence of the signal corresponding to the methoxy (B1213986) protons on the benzimidazole (B57391) ring, which have been replaced by deuterium (B1214612). The ¹³C NMR spectrum will show a signal for the labeled carbon atom, and the signals for carbons adjacent to the labeled sites may exhibit isotopic shifts.

Predicted ¹H NMR Spectral Data for Omeprazole Sulfide-¹³C,D₃

Chemical Shift (δ, ppm) Multiplicity Assignment
~2.20s2 x -CH₃ (on pyridine (B92270) ring)
~3.70s-OCH₃ (on pyridine ring)
~4.40s-S-CH₂-
~6.90-7.60mAromatic protons (benzimidazole and pyridine rings)
~8.20sPyridine-H

Predicted ¹³C NMR Spectral Data for Omeprazole Sulfide-¹³C,D₃

Chemical Shift (δ, ppm) Assignment
~12.02 x -CH₃ (on pyridine ring)
~33.0-S-CH₂-
~56.0 -¹³C-O- (on benzimidazole ring)
~60.5-OCH₃ (on pyridine ring)
~100-165Aromatic and heteroaromatic carbons

The bolded entry indicates the isotopically labeled carbon.

Deuterium (²H) NMR spectroscopy is a direct method to confirm the presence and location of deuterium atoms in a molecule. In the case of Omeprazole Sulfide-¹³C,D₃, a ²H NMR spectrum would exhibit a single resonance signal corresponding to the -OCD₃ group on the benzimidazole ring. The integration of this signal would allow for the quantification of the deuterium incorporation, thus confirming the labeling efficacy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Purity Confirmation

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Omeprazole Sulfide-¹³C,D₃, HRMS confirms the incorporation of the stable isotopes by measuring the exact mass of the molecular ion.

The expected exact mass of Omeprazole Sulfide-¹³C,D₃ (C₁₆¹³CH₁₆D₃N₃O₂S) is calculated to be approximately 333.1455 Da. The observation of a molecular ion peak at this m/z value with high mass accuracy (typically within 5 ppm) provides strong evidence for the correct isotopic labeling. Furthermore, the isotopic distribution pattern in the mass spectrum can be analyzed to confirm the number of ¹³C and deuterium atoms incorporated.

Expected HRMS Data for Omeprazole Sulfide-¹³C,D₃

Parameter Expected Value
Molecular FormulaC₁₆¹³CH₁₆D₃N₃O₂S
Calculated Exact Mass333.1455 Da
Observed [M+H]⁺~334.1528

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Key expected vibrational bands include:

C-H stretching from the aromatic rings and methyl groups.

C=N and C=C stretching vibrations from the benzimidazole and pyridine rings.

C-O stretching from the methoxy groups. The C-¹³O stretch will be at a slightly lower frequency than a C-¹²O stretch.

C-D stretching vibrations from the deuterated methoxy group, which will appear at a significantly lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

C-S stretching of the thioether group.

Advanced Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the purification and analysis of Omeprazole Sulfide-¹³C,D₃, ensuring its chemical and isotopic purity.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques for the analysis of omeprazole and its related compounds. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate (B1210297) buffer) and an organic modifier (like acetonitrile or methanol). Gradient elution is often used to achieve optimal separation of the parent compound from any potential impurities.

For the detection of Omeprazole Sulfide-¹³C,D₃, a UV detector set at a wavelength of around 302 nm is suitable, as the molecule contains chromophoric groups. More advanced detection methods, such as mass spectrometry (LC-MS), provide higher sensitivity and selectivity, and can simultaneously confirm the identity and isotopic enrichment of the compound. The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers rapid analysis times and high resolution, which is particularly beneficial for high-throughput applications. uj.edu.pl

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of Omeprazole Sulfide-¹³C,D₃ in complex matrices. Its high sensitivity and selectivity are indispensable for distinguishing the labeled compound from its unlabeled counterpart and other metabolites.

The primary objective of UHPLC method development is to achieve efficient chromatographic separation of Omeprazole Sulfide-¹³C,D₃ from related substances, ensuring baseline resolution and symmetrical peak shapes. Optimization involves a systematic evaluation of stationary and mobile phase parameters.

Typically, reversed-phase columns, such as a C18 (100 x 2.1 mm, 1.8 µm), are employed for separation. The optimization process focuses on the mobile phase composition, which is often a gradient mixture of an aqueous phase and an organic solvent.

Aqueous Phase: 0.1% formic acid in water is commonly used to ensure the protonation of the analyte, leading to better peak shape and enhanced ionization efficiency for mass spectrometry.

Organic Phase: Acetonitrile is a frequent choice due to its low viscosity and UV transparency.

Gradient Elution: A typical gradient might start at 5% acetonitrile, ramping up to 95% over several minutes to elute the analyte, followed by a re-equilibration step. This ensures that compounds with a wide range of polarities can be separated effectively within a short run time.

Flow Rate and Temperature: A flow rate of approximately 0.4 mL/min and a column temperature of around 30-40°C are often optimal for balancing separation efficiency and analysis time.

The optimization process aims to maximize resolution while minimizing run time, a critical factor for high-throughput analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the unequivocal identification and quantification of Omeprazole Sulfide-¹³C,D₃. The analysis is typically performed using an electrospray ionization (ESI) source operating in positive ion mode.

The key advantage of using Omeprazole Sulfide-¹³C,D₃ lies in its distinct mass difference from the endogenous, unlabeled Omeprazole Sulfide (B99878). The ¹³C and D₃ labels introduce a mass shift that allows for clear differentiation. The MS/MS process involves:

Precursor Ion Selection: The quadrupole mass analyzer is set to isolate the protonated molecular ion ([M+H]⁺) of Omeprazole Sulfide-¹³C,D₃.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by colliding with an inert gas (e.g., argon).

Product Ion Analysis: The resulting fragment ions (product ions) are analyzed in a second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. The fragmentation pattern is characteristic of the molecule's structure. For benzimidazole compounds, fragmentation often occurs at the sulfide bridge and around the pyridine and benzimidazole rings. The stable isotope labels are located on the methoxy groups, and fragments containing these labels will exhibit a corresponding mass shift, confirming their origin from the labeled internal standard. This allows for the creation of highly specific mass transitions for quantification, free from matrix interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While LC-MS is the predominant technique for analyzing Omeprazole Sulfide-¹³C,D₃, Gas Chromatography-Mass Spectrometry (GC-MS) represents a potential, albeit less common, analytical approach. The inherent low volatility and thermal instability of benzimidazole compounds like Omeprazole Sulfide necessitate a chemical derivatization step to make them suitable for GC analysis.

The goal of derivatization is to convert the polar N-H groups within the benzimidazole structure into non-polar, thermally stable moieties. Silylation is a common derivatization technique for this purpose, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

A hypothetical GC-MS analysis would involve:

Derivatization: Reaction of the dried sample extract with a silylating agent at elevated temperature (e.g., 70°C) to form the volatile TMS-derivative of Omeprazole Sulfide-¹³C,D₃.

GC Separation: Injection of the derivatized sample onto a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) where separation occurs based on boiling point and polarity.

MS Detection: The eluting derivative enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum would show a characteristic pattern for the TMS-derivative, allowing for identification and quantification.

However, the multi-step process of derivatization and the potential for thermal degradation make GC-MS a more complex and less direct method than LC-MS for this particular compound. Therefore, LC-MS/MS remains the method of choice for routine analysis.

Qualification and Validation of Omeprazole Sulfide-¹³C,D₃ as an Analytical Reference Standard

The reliability of quantitative bioanalytical data is fundamentally dependent on the quality of the reference standards used. Omeprazole Sulfide-¹³C,D₃, when used as an internal standard, must be rigorously qualified to ensure its identity, purity, and suitability for its intended purpose.

Establishing Traceability against Pharmacopeial Standards

Traceability is the process of demonstrating an unbroken chain of comparisons to a stated reference. While Omeprazole Sulfide-¹³C,D₃ is a specialized, isotopically labeled compound and not typically a primary pharmacopeial standard itself, its qualification must be linked to official standards.

The non-labeled form, Omeprazole Sulfide, is recognized as a specified impurity of Omeprazole in major pharmacopeias (e.g., as Omeprazole Impurity C in the European Pharmacopoeia). The traceability of Omeprazole Sulfide-¹³C,D₃ is established through a multi-step process:

Structural Confirmation: The chemical structure is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). These analyses verify the correct atomic connectivity and confirm the specific locations of the ¹³C and deuterium atoms.

Purity Assessment: The chemical purity of the labeled standard is determined using a primary, validated analytical method, typically HPLC-UV.

Comparison with Pharmacopeial Standard: The chromatographic profile (e.g., retention time) of the labeled standard is compared to that of the certified pharmacopeial reference standard of unlabeled Omeprazole Sulfide. This confirms its identity relative to the official substance.

Isotopic Purity: Mass spectrometry is used to determine the isotopic enrichment and to ensure that the contribution from unlabeled material is minimal and accounted for.

Through this rigorous characterization, the identity and purity of the Omeprazole Sulfide-¹³C,D₃ standard are directly linked to an official pharmacopeial reference, thereby establishing metrological traceability.

Assessment of Analytical Method Performance (Specificity, Linearity, Accuracy, Precision, Robustness)

Once qualified, any analytical method employing Omeprazole Sulfide-¹³C,D₃ must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). This ensures the method is reliable and fit for purpose.

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components. In an LC-MS/MS method, specificity is demonstrated by showing that blank matrix samples are free of interfering peaks at the retention time and MRM transition of the analyte and the internal standard.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range is assessed. A calibration curve is constructed by analyzing samples at several concentration levels, and the correlation coefficient (r²) is calculated.

ParameterAcceptance CriterionTypical Result
Range5-2000 ng/mL5-2000 ng/mL
Correlation Coefficient (r²)≥ 0.9950.9991
Regression ModelLinear, 1/x² weightingy = 0.002x + 0.005

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement among a series of measurements. They are evaluated by analyzing quality control (QC) samples at multiple concentration levels on different days. Accuracy is reported as percent recovery, and precision is reported as the relative standard deviation (%RSD).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low15≤ 2.1%≤ 3.5%98.5% - 102.1%
Medium150≤ 1.8%≤ 2.9%99.2% - 101.5%
High1500≤ 1.5%≤ 2.4%98.9% - 100.8%

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. Parameters such as mobile phase pH (±0.1 units) and column temperature (±5°C) are varied to assess the impact on the results. The method is considered robust if the results remain within the acceptance criteria for precision and accuracy under these varied conditions.

Mechanistic Investigations of Biochemical Transformations and Metabolic Pathways in Vitro and Ex Vivo Models

Elucidation of Enzymatic Oxidation and Reduction Pathways of Omeprazole (B731) Sulfide (B99878)

The metabolic fate of Omeprazole Sulfide-13C,D3 is governed by a delicate interplay of oxidative and reductive enzymatic processes. These transformations are central to understanding the compound's dynamics and the formation of its better-known sulfoxide (B87167) counterpart, omeprazole.

While human Cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, are extensively documented for their role in metabolizing omeprazole (the sulfoxide), their direct action on omeprazole sulfide is primarily oxidative. The conversion of the prochiral omeprazole sulfide to the chiral sulfoxide, omeprazole, is a critical step. While CYP3A4 is known to further oxidize omeprazole to omeprazole sulfone, the initial sulfoxidation of omeprazole sulfide is a reaction that has been more extensively studied using microbial enzyme systems as models. researchgate.net

Engineered enzymes, often from microbial sources, have demonstrated high efficiency in catalyzing the asymmetric sulfoxidation of omeprazole sulfide. For instance, structure-guided engineering of a cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus has been employed to enhance its stereoselectivity and activity toward omeprazole sulfide, yielding the chiral drug esomeprazole (B1671258) ((S)-omeprazole). researchgate.net This highlights the enzymatic feasibility of this oxidative pathway, which serves as a crucial model for potential endogenous enzymatic processes.

Table 1: Microbial Enzymes in Omeprazole Sulfide Oxidation
Enzyme/OrganismEnzyme TypeTransformationKey Finding
Acinetobacter calcoaceticusCyclohexanone Monooxygenase (CHMO)Asymmetric SulfoxidationEngineered mutants show high stereoselectivity for producing (S)-omeprazole (Esomeprazole) from Omeprazole Sulfide. researchgate.net
Aspergillus carbonariusMonooxygenaseEnantio- and Chemoselective OxidationWhole-cell biotransformation yields (S)-omeprazole with >95% enantiomeric excess and no sulfone byproduct. fao.org
Lysinibacillus sp. B71MonooxygenaseAsymmetric SulfoxidationIsolated bacterium converts omeprazole sulfide to enantiopure esomeprazole with 77% conversion. nih.gov

The formation of omeprazole sulfide can occur via the reduction of its sulfoxide form, omeprazole. Unlike some other proton pump inhibitors, omeprazole does not appear to undergo spontaneous or non-enzymatic degradation to omeprazole sulfide at neutral pH. This underscores the importance of biological, enzyme-driven reduction pathways.

Studies using microbial models have provided direct evidence for this bioreductive transformation. The fungus Cunninghamella elegans has been shown to metabolize omeprazole, with a predominant pathway being the reduction of the sulfoxide group back to the sulfide. This microbial system serves as a valuable in vitro model for potential mammalian metabolic pathways, demonstrating that enzymatic machinery capable of this reduction exists.

The enzymatic oxidation of omeprazole sulfide is a notable example of stereoselectivity. Omeprazole sulfide is a prochiral molecule, meaning it lacks a chiral center but can be converted into a chiral molecule in a single step. The introduction of the oxygen atom to the sulfur atom creates a chiral center, resulting in two enantiomers: (R)-omeprazole and (S)-omeprazole (esomeprazole).

Numerous studies have focused on leveraging microbial enzymes for the highly stereoselective synthesis of esomeprazole from omeprazole sulfide.

Aspergillus carbonarius : Whole cells of this fungus convert omeprazole sulfide to the (S)-enantiomer of omeprazole in greater than 95% enantiomeric excess (e.e.). fao.org The process is also highly chemoselective, as no over-oxidation to the corresponding sulfone is detected. fao.org

Lysinibacillus sp. B71 : This bacterial strain, isolated from soil, oxidizes omeprazole sulfide into enantiopure (S)-omeprazole. nih.gov

Engineered Monooxygenases : Directed evolution and engineering of enzymes like CHMO have been successful in creating biocatalysts with exceptionally high stereoselectivity for the production of esomeprazole. researchgate.net

These findings collectively demonstrate that enzymatic systems can precisely control the stereochemical outcome of omeprazole sulfide oxidation.

Contribution of Microbial Biotransformation to Omeprazole Sulfide Dynamics (Ex Vivo)

The gut microbiome represents a vast and complex enzymatic environment. While the direct metabolism of omeprazole and its derivatives by the human intestinal flora is an area of ongoing research, existing studies show that proton pump inhibitors like omeprazole profoundly alter the composition and function of the gut microbiome.

Direct evidence for the reduction of omeprazole sulfoxide to omeprazole sulfide by the native human intestinal microbiome in ex vivo models is not extensively documented. However, the principle of microbial-mediated sulfoxide reduction is well-established. The reduction of the drug sulindac (B1681787) to its active sulfide metabolite by gut bacteria is a classic example of this metabolic activity.

While specific data on omeprazole is limited, research on the effects of omeprazole on the gut has shown significant alterations in the microbial community. nih.govmdpi.com Omeprazole treatment reduces stomach acidity, which allows more orally ingested bacteria to survive transit to the intestines. clevelandclinic.orgmdpi.com This leads to notable shifts in the gut microbiota, including an increased abundance of oral-commensal bacteria like Streptococcus and Veillonella in the gut. mdpi.com Although these studies focus on changes in microbial populations rather than direct metabolism of the drug, they establish that omeprazole and the gut microbiome have a significant bilateral interaction. The altered microbial landscape could, in turn, influence the reductive capacity of the gut environment, though this specific pathway for omeprazole remains to be fully elucidated.

Table 2: Observed Effects of Omeprazole on Gut Microbiome Composition
Study FindingObserved Change in MicrobiotaPotential Implication
Increased species richness (short-term)Transient increase in alpha diversity after 7 days of treatment. nih.govReduced stomach acidity allows more bacterial species to survive passage to the gut. clevelandclinic.org
Alteration of specific taxaSignificant increases in the relative abundance of Streptococcus and Veillonella. mdpi.comSuggests translocation of oral bacteria to the gut environment. mdpi.com
Decreased diversity (long-term)Some population-based studies link long-term PPI use to decreased microbial diversity. mayoclinic.orgMay increase risk for infections by pathogens like Clostridium difficile. nih.govmayoclinic.org

Specific enzymes within the human gut microbiome responsible for the reduction of omeprazole sulfoxide have not been definitively identified. However, the enzymatic basis for sulfoxide reduction in anaerobic bacteria often involves molybdenum-containing enzymes, such as dimethyl sulfoxide (DMSO) reductases, which are part of the broader family of molybdoenzymes capable of catalyzing oxygen atom transfer reactions.

For the oxidative pathway, as explored in biocatalysis, specific microbial enzymes have been identified and characterized. These are primarily monooxygenases, such as the cyclohexanone monooxygenases (CHMOs) and other Baeyer-Villiger monooxygenases, which utilize molecular oxygen to perform the asymmetric oxidation of the sulfide to the sulfoxide. researchgate.net Strains of Aspergillus niger, Aspergillus carbonarius, and Lysinibacillus sp. have all been identified as effective whole-cell biocatalysts for this transformation, implying the action of their respective monooxygenase enzyme systems. fao.orgnih.govscispace.com

Identification and Characterization of Novel Omeprazole Sulfide Metabolites (In Vitro and Ex Vivo)

The metabolism of Omeprazole Sulfide, the reduced form of Omeprazole, has been investigated using various in vitro and ex vivo models to identify and characterize its biotransformation products. These studies are crucial for understanding the complete metabolic fate of the parent drug, Omeprazole. Isotopically labeled compounds like this compound are instrumental in these investigations, serving as tracers to distinguish drug-related metabolites from endogenous molecules.

In vitro studies have successfully identified several hydroxylated and demethylated metabolites of Omeprazole Sulfide. These Phase I metabolic reactions are primarily oxidative processes mediated by enzymes such as the cytochrome P450 (CYP) superfamily.

One significant finding comes from the use of the fungus Cunninghamella elegans as a microbial model for mammalian metabolism. Incubation of Omeprazole with C. elegans yielded metabolites where the sulfoxide group was reduced to a sulfide, followed by hydroxylation or demethylation. researchgate.net Mass spectrometry and NMR analysis confirmed the structures of these sulfide metabolites. One metabolite was identified as a hydroxylated sulfide, where a methyl group on the pyridine (B92270) ring was oxidized to a hydroxymethyl group. Two other metabolites were found to be demethylated positional isomers, both existing as sulfides. In one isomer, a methoxy (B1213986) group on the pyridine moiety was demethylated, while in the other, the demethylation occurred on the benzimidazole (B57391) ring.

Table 1: Hydroxylated and Demethylated Metabolites of Omeprazole Sulfide Identified in Cunninghamella elegans Culture

Metabolite ID Molecular Weight (Da) Structural Modification Description
M1 345 Hydroxylation Sulfide bridge with hydroxylation of a pyridine methyl group.
M2 315 Demethylation Sulfide bridge with demethylation of the pyridine methoxy group.
M3 315 Demethylation Sulfide bridge with demethylation of the benzimidazole methoxy group.

Data sourced from Pearce C.M., Lushnikova M.V. (2006).

Furthermore, enzymatic studies using bacterial CYP enzymes have provided a more targeted approach to producing specific hydroxylated metabolites. An in vitro enzymatic strategy utilizing CYP102A1 from Bacillus megaterium demonstrated highly regioselective C-H hydroxylation of Omeprazole Sulfide. nih.gov This biocatalytic system efficiently produced 5'-hydroxyomeprazole sulfide, a minor human metabolite, with high conversion yields (85-90%) and regioselectivity (98%). nih.govresearchgate.net This highlights a specific pathway for the hydroxylation of the sulfide metabolite, which can be replicated in controlled in vitro environments for further study. nih.gov

Studies on the related compound, rabeprazole (B1678785) sulfide, have also shown that microbial systems and bacterial P450 enzymes can produce O-desmethylated metabolites, further supporting demethylation as a key metabolic pathway for this class of compounds. mdpi.comnih.gov

Following Phase I reactions like hydroxylation, metabolites of Omeprazole Sulfide can undergo Phase II conjugation to increase their water solubility and facilitate excretion.

A significant conjugation pathway identified for the parent drug, Omeprazole, involves glutathione (B108866) (GSH). nih.gov Studies in rats have established a metabolic route where Omeprazole is conjugated with glutathione, leading to the excretion of N-acetylcysteine derivatives in urine. nih.gov This pathway, which accounts for about 10% of the administered dose in rats, indicates that the benzimidazole moiety is susceptible to glutathione conjugation. nih.gov Given that Omeprazole Sulfide shares this core structure, it is a plausible substrate for a similar GSH conjugation pathway.

While direct evidence for glucuronide or sulfate (B86663) conjugates of Omeprazole Sulfide itself is less documented, these are common Phase II metabolic routes for hydroxylated metabolites. bio-conferences.org Studies on Omeprazole have identified glucuronidation as a major metabolic pathway following hydroxylation. nih.govresearchgate.net For example, aromatic hydroxylation of the benzimidazole ring is often followed by conjugation with glucuronic acid. nih.gov Given that hydroxylated derivatives of Omeprazole Sulfide are known to form, it is highly probable that these metabolites are further processed through glucuronidation and sulfation in vivo and in relevant ex vivo models like liver slices or microsomes. bio-conferences.orgnih.gov

Table 2: Potential and Identified Conjugation Pathways

Conjugation Type Substrate Evidence/Plausibility Resulting Product
Glutathione (GSH) Conjugation Omeprazole (parent drug) Identified in rats; leads to N-acetylcysteine derivatives. nih.gov Cleaved benzimidazole and pyridine moieties, excreted as mercapturic acid pathway end-products.
Glucuronidation Hydroxylated Omeprazole Sulfide Highly plausible; identified for hydroxylated metabolites of the parent drug Omeprazole. nih.govresearchgate.net Glucuronide conjugates of hydroxylated Omeprazole Sulfide.
Sulfation Hydroxylated Omeprazole Sulfide Plausible; a known Phase II pathway for hydroxylated xenobiotics. bio-conferences.org Sulfate conjugates of hydroxylated Omeprazole Sulfide.

Investigation of Enzyme Interactions and Biocatalytic Applications Non Clinical Studies

Molecular-Level Studies of Omeprazole (B731) Sulfide (B99878) Interaction with Drug-Metabolizing Enzymes (In Vitro)

The interaction of Omeprazole Sulfide with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, is primarily characterized by its role as a substrate rather than a significant inhibitor. This contrasts with its oxidized metabolites, such as omeprazole and omeprazole sulfone, which demonstrate notable inhibitory effects.

In vitro studies investigating the inhibitory potential of omeprazole and its metabolites have revealed important distinctions. While omeprazole itself and its sulfone metabolite are recognized as time-dependent inhibitors (TDI) of CYP2C19, research indicates that Omeprazole Sulfide does not act as a metabolism-dependent inhibitor of this key enzyme. researchgate.net

In one study, omeprazole, 5′-O-desmethylomeprazole, and omeprazole sulfone were all identified as time-dependent inhibitors of CYP2C19. nih.govdrugbank.com The kinetic parameters for this inhibition were determined, highlighting the potential for these metabolites to influence the metabolism of other drugs cleared by this pathway. nih.gov However, Omeprazole Sulfide was not implicated in this mechanism. researchgate.net This suggests that the sulfide's primary metabolic fate is conversion to omeprazole, rather than direct, mechanism-based inactivation of the enzyme. wikipedia.orgnih.gov

To illustrate the kinetic differences, the table below summarizes the inactivation kinetics for omeprazole and its key metabolites on CYP2C19 from a representative in vitro study.

Table 1: Inactivation Kinetics of Omeprazole and Metabolites on CYP2C19

CompoundKI (μM)kinact (min-1)kinact/KI (mL/min/μmol)
Omeprazole9.1 ± 2.10.030 ± 0.0023.3
Omeprazole Sulfone5.0 ± 1.10.015 ± 0.0013.0
5′-O-desmethylomeprazole7.7 ± 1.20.021 ± 0.0012.7
Data derived from in vitro studies with human liver microsomes. nih.gov

While not a significant inhibitor, Omeprazole Sulfide serves as a key substrate for various oxidative enzymes. Understanding the structural basis of its binding is crucial for enzyme engineering and biocatalyst development. Structure-guided engineering of Baeyer-Villiger monooxygenases (BVMOs) has provided significant insights.

For instance, in engineering a BVMO from Rhodococcus aetherivorans (RaBVMO) for asymmetric sulfoxidation of Omeprazole Sulfide, structural modeling was used to identify key amino acid residues. rsc.org The wild-type enzyme showed no activity, but analysis of its structural model revealed that mutations at positions F442 and R337 could expand the substrate entrance tunnel and enlarge the binding pocket. The resulting double mutant (F442A/R337P) gained significant activity, demonstrating that steric hindrance at the active site entrance is a primary determinant for catalysis. rsc.org This work underscores how modifying the architecture of the enzyme's active site is essential to accommodate the bulky Omeprazole Sulfide molecule and position it correctly for catalysis. rsc.org

Biocatalytic Synthesis and Transformation of Omeprazole Sulfide and Related Compounds

The use of Omeprazole Sulfide as a prochiral substrate has become a cornerstone in the green synthesis of chiral sulfoxide (B87167) drugs, particularly the (S)-enantiomer, esomeprazole (B1671258). This has driven extensive research into developing and optimizing biocatalytic systems.

The biocatalytic oxidation of Omeprazole Sulfide to esomeprazole represents an environmentally friendly alternative to traditional chemical methods. researchgate.net The primary enzymes employed for this transformation are Baeyer-Villiger monooxygenases (BVMOs) and engineered Cytochrome P450 monooxygenases. researchgate.netresearchgate.net

Researchers have successfully identified and developed various BVMOs that can catalyze the asymmetric sulfoxidation of Omeprazole Sulfide with high enantioselectivity (≥99% for the S-enantiomer). rsc.org These biocatalysts utilize molecular oxygen as a green oxidant, avoiding the harsh reagents and metal catalysts common in chemical synthesis. researchgate.net P450 enzymes, such as P450 119, have also been engineered to perform this sulfoxidation, with mutations improving both yield and enantioselectivity. researchgate.net

Wild-type enzymes often exhibit low or no activity towards bulky, non-natural substrates like Omeprazole Sulfide. Therefore, enzyme engineering and directed evolution have been instrumental in developing efficient biocatalysts. nih.govnih.gov

One notable example involves the directed evolution of a BVMO expressed in Pichia pastoris. nih.gov Through multiple rounds of evolution, a mutant was generated with a 4.7-fold higher protein expression level. This enhanced biocatalyst enabled the complete transformation of 20 g/L of pyrmetazole (omeprazole sulfide) into (S)-omeprazole with a high isolated yield of 78.8%. nih.gov

Structure-guided engineering has also been highly effective. By identifying key residues in the substrate binding pocket and entrance tunnel of a BVMO, researchers were able to create mutants with dramatically improved performance for Omeprazole Sulfide oxidation. rsc.org

Table 2: Examples of Engineered Enzymes for Omeprazole Sulfide Oxidation

EnzymeOriginEngineering StrategyKey MutationsImprovement
RaBVMORhodococcus aetherivoransStructure-Guided EngineeringF442A/R337PGained activity (2.54 U/g) with ≥99% (S)-selectivity. rsc.org
AcPSMO-Directed EvolutionS58T/T252P/E336N/H456D4.7-fold increase in protein expression, enabling high-yield esomeprazole synthesis. nih.gov

The primary biocatalytic application of Omeprazole Sulfide is its use as a prochiral starting material for the asymmetric synthesis of esomeprazole. nih.gov This process is a leading example of green pharmaceutical manufacturing, leveraging the high selectivity of engineered enzymes to produce a single, optically pure enantiomer.

Beyond sulfoxidation, Omeprazole Sulfide also serves as a substrate for other enzymatic transformations. Engineered mutants of CYP102A1 from Bacillus megaterium have been shown to catalyze the regioselective C-H hydroxylation of Omeprazole Sulfide. researchgate.net This reaction produces 5'-hydroxyomeprazole sulfide, a human metabolite, demonstrating the potential of biocatalysis to synthesize not only active pharmaceutical ingredients but also their metabolites for use in drug development and safety testing. researchgate.net

Advanced Research Applications of Omeprazole Sulfide 13c,d3 As a Molecular Probe

Utilization in Quantitative Bioanalytical Assays for Drug Metabolism Studies

In the study of drug metabolism, understanding the fate of a drug molecule within a biological system is paramount. Quantitative bioanalytical assays are essential for determining the concentration of drugs and their metabolites in complex biological matrices like plasma and tissue. Omeprazole (B731) Sulfide-13C,D3 is an invaluable tool in these studies, offering enhanced accuracy and reliability.

Stable Isotope Dilution Mass Spectrometry (SIDMS) is considered the gold standard for quantitative analysis due to its high precision and accuracy. In this technique, a known quantity of the stable isotope-labeled compound, in this case, Omeprazole Sulfide-13C,D3, is added to a biological sample as an internal standard before sample processing. caymanchem.commedchemexpress.com

Omeprazole sulfide (B99878) is a known active metabolite of omeprazole. caymanchem.com Because this compound is chemically identical to the unlabeled omeprazole sulfide metabolite being measured, it behaves identically during extraction, purification, and ionization in the mass spectrometer. However, due to its higher mass from the ¹³C and deuterium (B1214612) labels, it is easily distinguished by the detector. By measuring the peak area ratio of the unlabeled analyte to the labeled internal standard, analysts can precisely calculate the concentration of the omeprazole sulfide metabolite, effectively correcting for any sample loss or variations in instrument response.

Table 1: Role of this compound in Quantitative Bioanalysis

Application Role of Isotopic Label Analytical Technique Outcome
Metabolite Quantification Internal Standard LC-MS/MS Precise and accurate concentration measurement of Omeprazole Sulfide.

Isotope ratio monitoring is a powerful strategy for identifying and confirming drug metabolites. In a typical study design, a mixture of the unlabeled drug (omeprazole) and a labeled version (such as D3-omeprazole) is administered to a test system, such as laboratory animals. nih.govresearchgate.net Following administration, biological samples are analyzed by high-resolution mass spectrometry.

Researchers search the complex datasets for pairs of mass spectral signals that exhibit a specific mass difference corresponding to the isotopic label (e.g., a 3-dalton difference for a D3 label). nih.gov The presence of such a "doublet" signal confirms that the detected compound is a drug-related metabolite. This approach was successfully used to identify seventeen metabolites of omeprazole in mouse plasma and brain samples, showcasing its efficacy in mapping metabolic pathways. nih.govresearchgate.net this compound can be used in a similar fashion as a reference material to confirm the identity of metabolites discovered through these tracing experiments.

Application in Metabolic Flux Analysis (MFA) and Pathway Elucidation

Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of reactions within a biochemical network. nih.govfrontiersin.org By introducing isotopically labeled substrates into a biological system, scientists can trace the path of the labels as they are incorporated into various downstream metabolites.

While direct MFA studies utilizing this compound are not prominently published, its structure makes it a suitable candidate for such applications. The ¹³C atom, strategically placed within the molecule's core structure, and the deuterium atoms on a methoxy (B1213986) group act as distinct tracers.

If this compound were introduced to an in vitro system, such as liver microsomes, or used in whole-cell models, the labeled atoms would travel through subsequent metabolic reactions. researchgate.netresearchgate.net By using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can measure the extent to which the ¹³C and D3 labels are incorporated into further metabolites. This data provides direct evidence of specific enzymatic transformations and elucidates the connectivity of metabolic pathways involved in the further breakdown of the omeprazole sulfide metabolite.

By tracking the rate at which isotopic labels from this compound appear in downstream products, MFA can reveal the kinetics of metabolic pathways. nih.gov The accumulation of a specific labeled intermediate can signal a "bottleneck," where a subsequent enzymatic step is slow, rate-limiting, or inhibited. This information is critical for a deeper understanding of drug metabolism dynamics, potential drug-drug interactions, and sources of inter-individual variability in drug response.

Table 2: Potential Applications in Metabolic Flux Analysis (MFA)

MFA Application Role of this compound Information Gained
Pathway Identification Labeled Tracer Confirms specific enzymatic reactions and pathways involved in its metabolism.
Flux Quantification Labeled Substrate Measures the rate of downstream metabolic reactions.

Development of Reference Standards for Pharmaceutical Impurity Profiling and Quality Control

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Omeprazole sulfide is not only a metabolite but also a potential process-related impurity in the manufacturing of omeprazole. caymanchem.comsigmaaldrich.com Regulatory agencies require pharmaceutical manufacturers to identify and control such impurities.

This compound serves as a certified reference material for this purpose. synzeal.com In quality control laboratories, it is used as an internal standard in validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and LC-MS, to accurately quantify the level of the corresponding unlabeled omeprazole sulfide impurity in batches of omeprazole API or finished drug products. caymanchem.comsynzeal.com The use of a stable isotope-labeled standard ensures the robustness and accuracy of the analytical method, helping to guarantee that the final pharmaceutical product meets the stringent purity and safety standards set by pharmacopoeias and health authorities. sigmaaldrich.compharmacopoeia.com

Table 3: Compound Names Mentioned

Compound Name
Omeprazole
Omeprazole Sulfide
This compound

Identification and Quantification of Process-Related Impurities in Omeprazole Production

The use of this compound as an internal standard in chromatographic and mass spectrometric methods significantly enhances the accuracy and reliability of quantifying process-related impurities in omeprazole production. veeprho.com Stable isotope-labeled standards are considered the gold standard for quantitative analysis, particularly in complex matrices, as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts. synzeal.com

Detailed Research Findings:

In the synthesis of omeprazole, several process-related impurities can arise, with omeprazole sulfide being a notable example. farmaciajournal.com The quantification of these impurities is crucial for ensuring the quality of the final drug product. The application of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) based methods allows for the precise determination of omeprazole sulfide levels in bulk drug batches.

The methodology typically involves adding a known amount of this compound to the omeprazole sample. The sample is then subjected to chromatographic separation, followed by mass spectrometric detection. The mass spectrometer can differentiate between the labeled and unlabeled forms of omeprazole sulfide based on their mass-to-charge ratios. By comparing the signal intensity of the unlabeled omeprazole sulfide to that of the known concentration of the labeled internal standard, a highly accurate quantification can be achieved. This technique, known as isotope dilution mass spectrometry (IDMS), is a primary ratio method that offers high precision and accuracy.

The table below illustrates the key mass spectrometric parameters for the analysis of omeprazole sulfide using its isotopically labeled standard.

CompoundMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole SulfideC₁₇H₁₉N₃O₂S330.1[Fragment Ions]
Omeprazole Sulfide-¹³C,D₃C₁₆¹³CH₁₆D₃N₃O₂S334.1[Fragment Ions]

Note: The specific fragment ions for product ion monitoring in tandem mass spectrometry (MS/MS) would be determined during method development.

The use of this compound helps to mitigate matrix effects and variations in instrument response, which can be significant sources of error in analytical measurements. This leads to more reliable and reproducible results, which are essential for batch release testing and stability studies of omeprazole. synzeal.com

Ensuring Analytical Traceability and Regulatory Compliance

The use of a well-characterized, isotopically labeled internal standard like this compound is a critical component in establishing analytical traceability and ensuring compliance with stringent regulatory guidelines. Regulatory bodies such as the International Council for Harmonisation (ICH) have established clear guidelines for the control of impurities in new drug substances and products.

By employing this compound, pharmaceutical manufacturers can develop and validate highly accurate and precise analytical methods for impurity profiling. nih.gov This is a key requirement for regulatory submissions, such as in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com The use of a stable isotope-labeled standard provides a clear and defensible basis for the quantification of impurities, which is essential for demonstrating control over the manufacturing process.

Emerging Research Directions and Future Perspectives

Advancements in Analytical Technologies for Omeprazole (B731) Sulfide-13C,D3 Characterization

The characterization and quantification of Omeprazole Sulfide-13C,D3 in biological matrices necessitate sophisticated analytical techniques capable of distinguishing it from its unlabeled counterparts and other metabolites. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this analytical endeavor.

In mass spectrometry, the presence of ¹³C and deuterium (B1214612) (D) isotopes in this compound results in a distinct mass shift compared to the endogenous molecule. This mass difference is readily detected by liquid chromatography-mass spectrometry (LC-MS) methods, which are instrumental in metabolic studies. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as this compound, is a well-established method to accurately quantify drug metabolites in complex matrices like brain tissue and plasma. nih.govmdpi.comresearchgate.net The isotope cluster technique, where a compound is labeled with a stable isotope like ³⁴S, has been successfully used to identify numerous omeprazole metabolites in rat urine, demonstrating the power of isotopic labeling in metabolic profiling. nih.gov

NMR spectroscopy offers a complementary approach for the structural elucidation and purity assessment of this compound. ¹³C-NMR can directly probe the labeled carbon atom, providing unambiguous confirmation of its position within the molecule. Similarly, ²H-NMR can be used to characterize the deuterium labeling. Advanced NMR techniques, including two-dimensional methods, can further elucidate the complete molecular structure and conformation. whiterose.ac.ukwhiterose.ac.uk

Table 1: Advanced Analytical Techniques for this compound

TechniqueApplication for this compoundKey Advantages
High-Resolution Mass Spectrometry (HRMS) Quantification in biological samples, metabolite identification.High sensitivity and specificity, allows for differentiation from endogenous molecules.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of metabolites, fragmentation analysis.Provides detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, purity assessment, determination of isotopic enrichment.Non-destructive, provides detailed structural and conformational information.

Exploration of Novel Biocatalytic Systems for Sustainable Synthesis

The chemical synthesis of isotopically labeled compounds can be complex and may involve hazardous reagents. x-chemrx.com Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and sustainable alternative. whiterose.ac.uke3s-conferences.org For the synthesis of omeprazole and its derivatives, significant research has focused on the enzymatic oxidation of the sulfide (B99878) precursor.

Baeyer-Villiger monooxygenases (BVMOs) have been identified as key enzymes capable of oxidizing the thioether precursor of omeprazole to the chiral sulfoxide (B87167), esomeprazole (B1671258). e3s-conferences.orgresearchgate.net These enzymes offer a potential route for the stereoselective synthesis of labeled omeprazole derivatives. Furthermore, cytochrome P450 enzymes, particularly CYP102A1 from Bacillus megaterium, have been engineered for the regioselective hydroxylation of omeprazole sulfide, showcasing the potential of biocatalysts in generating specific metabolites. semanticscholar.orgresearchgate.net

The development of these biocatalytic systems for the synthesis of this compound would involve the use of appropriately labeled precursors. The enzymatic reactions are often performed in aqueous media under mild conditions, reducing the environmental impact compared to traditional chemical methods. whiterose.ac.uk Future research will likely focus on optimizing these enzymatic processes for higher yields and selectivity, potentially through directed evolution of the enzymes. scientificupdate.com

Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding

Stable isotope-labeled compounds are invaluable tools in systems biology for tracing the metabolic fate of molecules and quantifying metabolic fluxes. frontiersin.org this compound, as a stable isotope-labeled metabolite of omeprazole, can be utilized to gain a comprehensive understanding of its metabolic pathways and its impact on the broader metabolic network.

By administering this compound to a biological system, researchers can track the appearance of the ¹³C and D labels in downstream metabolites using LC-MS-based metabolomics platforms. This stable isotope tracing approach provides unparalleled insights into the biochemical reactions a molecule undergoes. nih.gov This methodology has been successfully applied to identify numerous metabolites of omeprazole in various biological samples. nih.govmdpi.comresearchgate.netbio-conferences.org

Furthermore, the data generated from such tracer studies can be integrated into computational models to perform metabolic flux analysis. This allows for the quantification of the rates of metabolic reactions, providing a dynamic view of cellular metabolism. The application of this compound in this context can help elucidate how the metabolism of omeprazole and its sulfide metabolite is altered in different physiological or pathological states. For instance, studies have shown that omeprazole therapy can significantly shift the gut microbiota composition and function, which in turn affects the host's metabolic profile. nih.gov

Potential Applications in Proteomics and Other Omics Sciences Through Labeling

The utility of isotopically labeled compounds extends beyond metabolomics into the realm of proteomics and other omics sciences. Omeprazole is known to covalently bind to its primary target, the H+/K+ ATPase, by forming a disulfide bond with cysteine residues. nih.govplos.org This reactivity suggests that omeprazole and its metabolites may also interact with other proteins in an "off-target" manner. nih.gov

This compound can serve as a chemical probe to identify these protein targets. After exposing cells or protein extracts to the labeled compound, proteins that have been covalently modified will also carry the isotopic label. These modified proteins can then be identified using mass spectrometry-based proteomics techniques. The distinct isotopic signature of this compound would facilitate the identification of the adducted peptides in complex protein digests.

This chemical proteomics approach can help to uncover the molecular mechanisms underlying both the therapeutic effects and potential side effects of omeprazole. Understanding the full spectrum of protein interactions of omeprazole and its metabolites is crucial for a complete picture of its pharmacology. The development of monoclonal antibodies against protein-bound omeprazole has already demonstrated that a wide range of proteins can be targeted by the drug. nih.govplos.org The use of isotopically labeled probes like this compound would add another powerful tool to this investigative arsenal.

Table 2: Potential Omics Applications of this compound

Omics FieldApplicationExpected Outcome
Metabolomics Metabolic tracer studiesDelineation of metabolic pathways and quantification of metabolic fluxes.
Proteomics Identification of protein targetsUncovering novel protein interactions and understanding off-target effects.
Systems Biology Integrated multi-omics analysisA comprehensive understanding of the biological effects of omeprazole and its metabolites.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Omeprazole Sulfide-<sup>13</sup>C,D3 with high isotopic purity?

  • Methodological Answer : Synthesis requires isotopic labeling at specific positions (e.g., <sup>13</sup>C at the methoxy group and deuterium at the benzimidazole ring). Key steps include:

  • Using <sup>13</sup>C-labeled methanol for methoxy group introduction .
  • Deuterium exchange reactions under controlled pH to minimize isotopic scrambling .
  • Confirm isotopic incorporation via HPLC-MS with high-resolution mass spectrometry (HRMS) and <sup>13</sup>C-NMR .
    • Data Validation : Cross-check molecular formulas (e.g., C17D3H16N3O2S vs. C16H13CH16D3N3O4S ) to resolve discrepancies in literature.

Q. How is Omeprazole Sulfide-<sup>13</sup>C,D3 characterized for structural integrity and isotopic enrichment?

  • Analytical Workflow :

  • LC-MS/MS : Quantify isotopic enrichment using selective ion monitoring (SIM) for <sup>13</sup>C and D3 .
  • Chromatographic Purity : Compare retention times against non-labeled omeprazole sulfide and related compounds (e.g., omeprazole sulfone ).
  • Isotopic Purity : Use isotope ratio mass spectrometry (IRMS) to confirm ≥98% deuterium and ≥99% <sup>13</sup>C enrichment .

Advanced Research Questions

Q. How do researchers resolve contradictions in pharmacokinetic data when using Omeprazole Sulfide-<sup>13</sup>C,D3 as an internal standard?

  • Troubleshooting Strategy :

  • Matrix Effects : Validate extraction efficiency in biological matrices (e.g., plasma) using stable isotope dilution analysis (SIDA) .
  • Cross-Reactivity : Screen for interference from metabolites (e.g., omeprazole sulfone ) via MRM transitions in LC-MS/MS .
  • Data Normalization : Apply correction factors based on batch-specific isotopic enrichment ratios .

Q. What advanced impurity profiling methods are recommended for Omeprazole Sulfide-<sup>13</sup>C,D3 in compliance with pharmacopeial standards?

  • Protocol :

  • Reference Standards : Use USP Omeprazole Related Compound A (omeprazole sulfone, CAS 88546-55-8 ) and European Pharmacopoeia guidelines .
  • HPLC Conditions : Utilize a C18 column with a gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities (e.g., sulfoxide derivatives ).
  • Quantification : Calculate impurity percentages using relative retention times (RRT) and area normalization, ensuring individual impurities do not exceed 0.1% .

Q. How can researchers optimize <sup>13</sup>C and D3 metabolic tracing studies using this compound?

  • Experimental Design :

  • In Vivo Models : Administer the labeled compound in rodent ulcer models (e.g., cysteamine-induced duodenal ulcers ) to track metabolic pathways.
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of isotopic labels in tissue sections .
  • Data Integration : Use computational tools to correlate isotopic enrichment with metabolic flux rates (e.g., OpenMETA for pathway analysis ).

Tables for Reference

Parameter Specification Source
Isotopic Enrichment≥98% D, ≥99% <sup>13</sup>C
Molecular Formula (Example)C17D3H16N3O2S
Key Impurity (RRT)Omeprazole sulfone (RRT 0.45)
Pharmacopeial StandardUSP Omeprazole Related Compound A

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